4-Chloro-6-hydroxynicotinonitrile
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Overview
Description
4-Chloro-6-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxynicotinonitrile can be achieved through various methods. One common approach involves the reaction of 4-chloronicotinonitrile with hydroxylamine under specific conditions to introduce the hydroxyl group at the 6-position . Another method involves the use of cellulose sulfuric acid as a catalyst in aqueous media to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxynicotinonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, ozone.
Substitution: Nucleophiles such as hydroxylamine.
Major Products Formed
Oxidation: Formation of 4-chloro-6-nitroso or 4-chloro-6-nitropyrimidines.
Substitution: Formation of 4-hydroxy-6-hydroxynicotinonitrile.
Scientific Research Applications
4-Chloro-6-hydroxynicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6-position and the chlorine atom at the 4-position play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynicotinonitrile: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-3-methylphenol: Contains a chlorine atom and a hydroxyl group but differs in the position and structure of the aromatic ring.
Uniqueness
4-Chloro-6-hydroxynicotinonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H3ClN2O |
---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-6(10)9-3-4(5)2-8/h1,3H,(H,9,10) |
InChI Key |
YHRMAPUXZTWPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C#N)Cl |
Origin of Product |
United States |
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